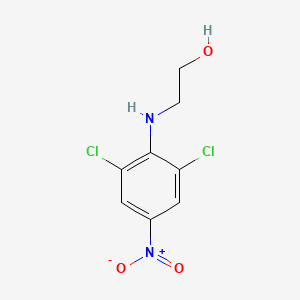
Omnipol 910
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Omnipol 910 is a polymeric Type I photoinitiator, based on piperazino-based compounds of the aminoalkylphenone photoinitiator class. It is known for its low level of photolysis product migration and low odor, making it suitable for demanding applications such as food packaging inks . The strong ultraviolet chromophore in the ultraviolet-B region makes this compound particularly useful in pigmented printing inks .
Vorbereitungsmethoden
Omnipol 910 is synthesized through a series of chemical reactions involving piperazino-based compounds and aminoalkylphenone. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced industrially by IGM Resins, a leading global provider of ultraviolet, light-emitting diode, and electron beam curing raw material solutions .
Analyse Chemischer Reaktionen
Omnipol 910 undergoes various types of chemical reactions, including:
Photolysis: When exposed to ultraviolet light, this compound undergoes photolysis, breaking down into smaller molecules.
Substitution Reactions: The piperazino-based structure allows for substitution reactions, where one functional group is replaced by another.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common reagents and conditions used in these reactions include ultraviolet light sources for photolysis and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Omnipol 910 has a wide range of scientific research applications, including:
Chemistry: Used as a photoinitiator in ultraviolet-curable coatings, inks, and adhesives.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in the formulation of dental materials and other medical devices that require ultraviolet curing.
Wirkmechanismus
The mechanism of action of Omnipol 910 involves the absorption of ultraviolet light, which excites the molecule to a higher energy state. This excited state then initiates a polymerization reaction, leading to the curing of the material. The molecular targets and pathways involved include the ultraviolet chromophores in the compound, which absorb the light and trigger the photoinitiation process .
Vergleich Mit ähnlichen Verbindungen
Omnipol 910 is unique due to its low level of photolysis product migration and low odor, making it suitable for food packaging applications. Similar compounds include:
Omnirad 819: Another Type I photoinitiator with similar applications but different chemical structure.
Omnirad TPO: Known for its high reactivity and low migration levels.
Omnirad 907: A Type I photoinitiator with a different absorption spectrum.
These compounds share similar applications but differ in their chemical structures and specific properties, making this compound a unique choice for certain applications.
Eigenschaften
CAS-Nummer |
886463-10-1 |
|---|---|
Molekularformel |
C54H72N6O6 |
Molekulargewicht |
901.2 g/mol |
IUPAC-Name |
2-[3-[4-[4-[2-benzyl-2-(dimethylamino)butanoyl]phenyl]piperazin-1-yl]propanoyloxy]ethyl 3-[4-[4-[2-benzyl-2-(dimethylamino)butanoyl]phenyl]piperazin-1-yl]propanoate |
InChI |
InChI=1S/C54H72N6O6/c1-7-53(55(3)4,41-43-15-11-9-12-16-43)51(63)45-19-23-47(24-20-45)59-35-31-57(32-36-59)29-27-49(61)65-39-40-66-50(62)28-30-58-33-37-60(38-34-58)48-25-21-46(22-26-48)52(64)54(8-2,56(5)6)42-44-17-13-10-14-18-44/h9-26H,7-8,27-42H2,1-6H3 |
InChI-Schlüssel |
XYNGFZCNHCODJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC1=CC=CC=C1)(C(=O)C2=CC=C(C=C2)N3CCN(CC3)CCC(=O)OCCOC(=O)CCN4CCN(CC4)C5=CC=C(C=C5)C(=O)C(CC)(CC6=CC=CC=C6)N(C)C)N(C)C |
Verwandte CAS-Nummern |
886463-10-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


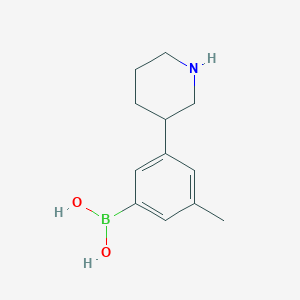
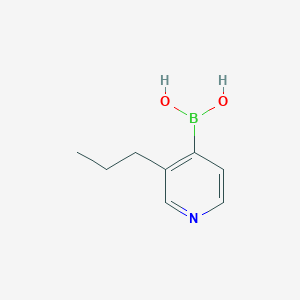
![1-(4-Butoxy-3-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084933.png)
![4-Hydroxy-6,7,8,9,10,11-hexahydrocyclonona[b]pyran-2(5H)-one](/img/structure/B14084935.png)
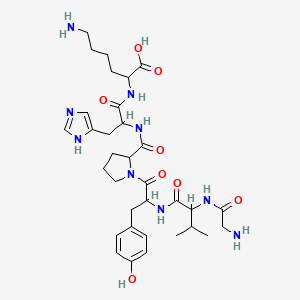
![Selenolo[3,2-b]selenophene](/img/structure/B14084939.png)
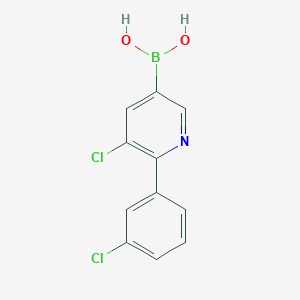
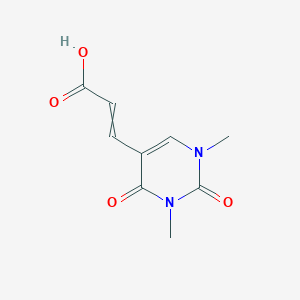
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084955.png)
![2-[2-Bromo-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene](/img/structure/B14084967.png)
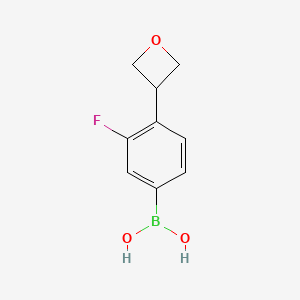

![N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide](/img/structure/B14084990.png)
